molecular formula C10H14NO5P B155292 Diethyl(4-nitrophenyl)phosphonate CAS No. 1754-42-3

Diethyl(4-nitrophenyl)phosphonate

Cat. No. B155292
CAS RN: 1754-42-3
M. Wt: 259.2 g/mol
InChI Key: AWAKGNAIMIGBNG-UHFFFAOYSA-N
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Description

Diethyl(4-nitrophenyl)phosphonate is a chemical compound with the formula C10H14NO5P . It is also known by other names such as Diethyl paraoxon, Diethyl 4-nitrophenyl phosphate, and Phosphoric acid, diethyl 4-nitrophenyl ester .


Synthesis Analysis

The synthesis of Diethyl(4-nitrophenyl)phosphonate has been discussed in several papers . The title compounds were fully characterized by physical and spectral data . The synthesis process involves multiple steps and requires careful optimization of reaction conditions .


Molecular Structure Analysis

The molecular structure of Diethyl(4-nitrophenyl)phosphonate consists of 31 bonds in total, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 phosphonate . The optimized geometries obtained at the B3LYP/6–31+G (d) level were used for the analysis .


Chemical Reactions Analysis

The chemical reactions involving Diethyl(4-nitrophenyl)phosphonate have been studied extensively . The hydrolysis of this compound may take place under both acidic and basic conditions . The reaction proceeds through a sequence of proton transfer processes from the attacking water molecule and ends with the protonation of the nitrophenolate leaving group .

Scientific Research Applications

Corrosion Inhibition

Diethyl(4-nitrophenyl)phosphonate derivatives, such as diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, have been studied for their potential as corrosion inhibitors. These compounds demonstrate significant inhibition efficiency for mild steel corrosion in hydrochloric acid, acting as mixed-type inhibitors and showing preferential cathodic inhibition. Experimental and theoretical studies corroborate the high inhibition efficiency of these derivatives, with surface analysis methods like SEM and AFM supporting their adsorptive behavior on metallic surfaces (Gupta et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural characterization of diethyl(4-nitrophenyl)phosphonate derivatives have been a focus of research. For example, diethyl [nitro(diazo)methyl]phosphonate and its reactions with various alkenes have been described, highlighting its dependent reactivity on the alkene structure and leading to the formation of cyclopropyl α-nitrophosphonates (Chemagin et al., 2010). Additionally, studies on diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate have been conducted, involving analysis of its vibrational, electronic, and thermal properties through techniques like FTIR, UV-Vis, and thermogravimetric analysis (Uppal et al., 2018).

Enzymatic Reduction Studies

Research has also explored the enzymatic reduction of related compounds like O,O-diethyl O-(4-nitrophenyl) phosphate by tissues from various species, including mammals, birds, and fishes. This study contributes to understanding the metabolism and detoxification processes of organophosphorus compounds in different animals (Hitchcock & Murphy, 1967).

Catalytic and Electrochemical Studies

The catalytic properties of diethyl(4-nitrophenyl)phosphonate derivatives in reactions like the alkaline hydrolysis have been examined. Studies have shown that these compounds can significantly accelerate certain reactions in the presence of surfactant micelles, which is relevant for understanding their behavior in various chemical processes (Zubareva et al., 2011). Additionally, research into the electrochemical properties of novel salicylidene phosphonate derivatives has been conducted, providing insights into the redox behaviors of these ligands and their potential applications in various fields (Dolaz et al., 2010).

Safety And Hazards

Diethyl(4-nitrophenyl)phosphonate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation .

Future Directions

Research on Diethyl(4-nitrophenyl)phosphonate and similar compounds is ongoing, with a focus on their synthesis, hydrolysis, and potential applications . Future research directions could include further optimization of the synthesis process, detailed investigation of the hydrolysis mechanism, and exploration of potential uses in various fields .

properties

IUPAC Name

1-diethoxyphosphoryl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAKGNAIMIGBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301109
Record name diethyl(4-nitrophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl(4-nitrophenyl)phosphonate

CAS RN

1754-42-3
Record name NSC141176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(4-nitrophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of diethyl phosphonate (3.02 g, 21.88 mmol, 1.10 equiv) in toluene (10 mL), Pd(PPh3)4 (1.15 g, 1.00 mmol, 0.05 equiv), TEA (2.21 g, 21.88 mmol, 1.10 equiv), 1-bromo-4-nitrobenzene (4 g, 19.90 mmol, 1.00 equiv). The resulting solution was stirred for 15 h at 90° C. The solids were filtered out and the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:2). This resulted in 3.53 g (68%) of diethyl 4-nitrophenylphosphonate as a yellow liquid.
Quantity
3.02 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.21 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.15 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-4-nitrobenzene (400 mg, 2.00 mmol), tetrakis(triphenylphosphine)palladium(0) (120 mg, 0.20 mmol) and cesium carbonate (734 mg, 2.2 mmol) in a 30 mL microwave vial was purged and backfilled with nitrogen. Tetrahydrofuran (20 mL) was added followed by diethyl phosphite (0.360 mL, 2.8 mmol). The mixture was vortexed, then microwaved for 45 minutes at 120° C. Reaction was repeated three times to achieve total scale then the combined reaction mixtures were purified via chromatography (120 g silica gel 5%->75% ethyl acetate in hexane). (4-Nitro-phenyl)-phosphonic acid diethyl ester isolated as a light yellow oil (969 mg, 47%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.35 (d, J=8.0 Hz, 2H), 7.16 (s, 1H), 5.93 (s, 2H), 3.40 (s, 4H), 2.36 (s, 4H), 2.20 (s, 3H), 8.05-7.95 (m, 2H), 4.09 (m, 4H), 1.25 (t, J=13.8, 7.4 Hz, 6H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
TM Zubareva, AV Anikeev, EA Karpichev… - Theoretical and …, 2012 - Springer
… and micellar effects in the decomposition of organophosphorus substrates, namely, diethyl 4-nitrophenyl phosphate (paraoxon, NPDEP) and diethyl 4-nitrophenyl phosphonate (armin, …
Number of citations: 10 link.springer.com
S Yasui, M Fujii, C Kawano, Y Nishimura… - Journal of the …, 1994 - pubs.rsc.org
… (3a, 5a, 8 and 9), ethyl dimethyl phosphate 10, diethyl methyl phosphate 11, triethyl phosphate 12, ethyl methyl 4-nitrophenylphosphonate 13 and diethyl 4-nitrophenylphosphonate 14 …
Number of citations: 53 pubs.rsc.org
MD Sørensen, LKA Blæhr, MK Christensen… - Bioorganic & medicinal …, 2003 - Elsevier
The design, synthesis, and structure–activity relationship (SAR) of a series of novel nonpeptidic cyclic phosphon- and phosphinamide-based hydroxamic acids as inhibitors of matrix …
Number of citations: 80 www.sciencedirect.com
A Selas, M Fuertes, E Melcón-Fernández… - Pharmaceuticals, 2021 - mdpi.com
This work describes, for the first time, the synthesis of dialkyl (2-arylquinolin-8-yl)phosphonate derivatives. The preparation was carried out through a direct and simple process as a …
Number of citations: 7 www.mdpi.com
LN Vakhitova, KV Matvienko, NA Taran… - Russian Journal of …, 2011 - Springer
… As model substrates we used diethyl 4-nitrophenyl phosphonate (I) (Paraoxon), which is a structural analog of organophosphorus neuroparalytic agents and pesticides [1, 20, 21, 23], …
Number of citations: 14 link.springer.com
G Németh, Z Greff, A Sipos, Z Varga… - Journal of medicinal …, 2014 - ACS Publications
Although there is a significant effort in the design of a selective CDK9/CycT1 inhibitor, no compound has been proven to be a specific inhibitor of this kinase so far. The aim of this …
Number of citations: 67 pubs.acs.org
BW McNichols - 2017 - search.proquest.com
Styryl phosphonic and cinnamic acid derivatives have been gaining attention as key candidates to modulate specific electrode properties in organic electronic devices such as work …
Number of citations: 1 search.proquest.com
MS Ghasemzadeh, B Akhlaghinia - New Journal of Chemistry, 2019 - pubs.rsc.org
NiII immobilized on aminated Fe3O4@TiO2 yolk–shell NPs functionalized by (3-glycidyloxypropyl)trimethoxysilane (Fe3O4@TiO2 YS-GLYMO-UNNiII) was prepared as a stable, highly …
Number of citations: 35 pubs.rsc.org
MA Petruska - 2000 - search.proquest.com
Metal phosphonate Langmuir-Blodgett (LB) films have been prepared in which biphenoxy, azobenzyloxy, and tetrathiafulvalene (TTF) functional groups are found in the organic region …
Number of citations: 1 search.proquest.com
RC Schoenfeld, DL Bourdet, KA Brameld… - Journal of medicinal …, 2013 - ACS Publications
Hepatitis C virus (HCV) is a major global public health problem. While the current standard of care, a direct-acting antiviral (DAA) protease inhibitor taken in combination with pegylated …
Number of citations: 37 pubs.acs.org

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